molecular formula C8H8ClNO2 B109170 Methyl 2-(chloromethyl)nicotinate CAS No. 177785-14-7

Methyl 2-(chloromethyl)nicotinate

Cat. No. B109170
M. Wt: 185.61 g/mol
InChI Key: AMIVNKVBDFJAFD-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)nicotinate is a chemical compound with the CAS Number: 177785-14-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(chloromethyl)nicotinate . It is stored in an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular formula of Methyl 2-(chloromethyl)nicotinate is C8H8ClNO2 . The InChI Code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 2-(chloromethyl)nicotinate has a predicted boiling point of 279.4±30.0 °C and a predicted density of 1.252±0.06 g/cm3 . It is stored at a temperature between 2-8°C .

Scientific Research Applications

1. Chemical Synthesis and Characterization

Methyl 2-(chloromethyl)nicotinate is a chemical compound with various applications in synthetic chemistry. Shen Ying-zhong (2009) investigated a synthetic route for 2-chloro-3-cynaomethylpyridine, involving the chlorination and esterification of 2-chloro nicotinic acid, eventually producing methyl 2-chloro nicotinate as an intermediate. This process highlights the use of methyl 2-(chloromethyl)nicotinate in complex chemical syntheses and its role in producing other valuable compounds (Shen Ying-zhong, 2009).

2. Pharmacological Studies

Methyl nicotinate, a methyl ester of nicotinic acid and a related compound, has been studied for its pharmacological properties. For instance, Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity, demonstrating its potential as a pain-relieving agent (O. Erharuyi et al., 2015).

3. Metabolic Implications in Cancer

Nicotinamide N-methyltransferase (NNMT), which uses similar compounds as substrates, has been shown to play a role in cancer by affecting the methylation potential of cells. Ulanovskaya et al. (2013) found that NNMT overexpression in cancer cells led to altered epigenetic states, suggesting the importance of methyl nicotinate derivatives in cancer biology (O. Ulanovskaya et al., 2013).

4. DNA Damage and Repair

Berger and Sikorski (1980) explored the effect of nicotinamide, closely related to methyl nicotinate, on DNA repair synthesis in human lymphocytes. They observed that nicotinamide stimulates DNA repair in cells subjected to DNA damage, indicating a potential role for methyl nicotinate derivatives in cellular repair mechanisms (N. Berger & G. W. Sikorski, 1980).

5. Development of Biosensors

Bairagi et al. (2019) developed a biosensor using cobalt and reduced graphene oxide for detecting methyl nicotinate, a tuberculosis biomarker. This innovative approach underlines the significance of methyl nicotinate derivatives in medical diagnostics (Pallab Kumar Bairagi et al., 2019).

Safety And Hazards

Methyl 2-(chloromethyl)nicotinate is classified under GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements are H302-H314 . The precautionary statements are P261-P280-P305+P351+P338-P310 . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVNKVBDFJAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597889
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)nicotinate

CAS RN

177785-14-7
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chloromethyl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2-methylpyridine-3-carboxylate 1-oxide (2.93 g, 17.53 mmol) was taken up in POCl3 (17 mL, 182 mmol) and heated to reflux for 3 hours. The mixture was then cooled to room temperature and poured into ice-water. The resulting dark solution was neutralised with solid Na2CO3 and the products extracted into EtOAc (×3). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (2-30% EtOAc-hexanes) gave methyl 6-chloro-2-methylpyridine-3-carboxylate as a pale yellow oil (A) and methyl 2-(chloromethyl)pyridine-3-carboxylate (B) as an orange oil.
Name
Methyl 2-methylpyridine-3-carboxylate 1-oxide
Quantity
2.93 g
Type
reactant
Reaction Step One
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17 mL
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ice water
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of methyl 2-methylnicotinate (20.0 g, 0.132 mol) and trichloroisocyanuric acid (46.0 g, 0.198 mol) in dichloromethane (100 mL) was stirred at room temperature overnight. The reaction mixture was then washed with saturated aqueous sodium carbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated in vacuo to provide the title compound as a yellow liquid (11.2 g), which is used as such in the next step.
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20 g
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46 g
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100 mL
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Synthesis routes and methods IV

Procedure details

Methyl 2-methylpyridine-3-carboxylate 1-oxide (33.2 g, 199 mmol) was stirred in refluxing POCl3 (200 mL, 2146 mmol) for 3 hours. After cooling to room temperature, the reaction mixture poured into ice-water. The resulting dark solution was neutralized with solid sodium carbonate and the products extracted into ethyl acetate (3×). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by flash chromatography (silica, 2-20% ethyl acetate/hexanes) gave methyl 2-(chloromethyl)pyridine-3-carboxylate as an orange oil and methyl 6-chloro-2-methylnicotinate as a light yellow oil.
Name
Methyl 2-methylpyridine-3-carboxylate 1-oxide
Quantity
33.2 g
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KA Memoli - Journal of heterocyclic chemistry, 2007 - Wiley Online Library
Synthesis of a novel diazepine Page 1 Jul-Aug 2007 Synthesis of A Novel Diazepine 927 Kevin A. Memoli [1] Chemical Sciences, Wyeth-Ayerst Research CN 8000, Princeton, NJ 08543…
Number of citations: 3 onlinelibrary.wiley.com
E Joyce, P McArdle, F Aldabbagh - Synlett, 2011 - thieme-connect.com
Acetic anhydride behaves as a traceless activating agent allowing thermal intramolecular condensation of 2-(benzimidazol-1-ylmethyl) benzoic and nicotinic acids. Autoxidation gives …
Number of citations: 5 www.thieme-connect.com
VY Hys, MV Babii, DS Milokhov, AV Dobrydnev… - Tetrahedron …, 2023 - Elsevier
Herein, we present a developed method for two-step synthesis of quite underrepresented heterofused ε-sultams annelated on face [d]. An approach is based on the alkylation of N-…
Number of citations: 1 www.sciencedirect.com
E Joyce - 2012 - aran.library.nuigalway.ie
Chapter 1: Introduction to the reactive intermediates used in this thesis, namely acyl radicals and N-heterocyclic carbenes (NHC) is presented, along with an assessment of the anti-…
Number of citations: 0 aran.library.nuigalway.ie
BT Ho - 2017 - escholarship.org
… Crude methyl 2-chloromethyl nicotinate was transferred onto a dry 25-mL round bottom flask, followed by addition of anhydrous dimethylformamide (DMF). Sodium azide (2 molar …
Number of citations: 2 escholarship.org

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